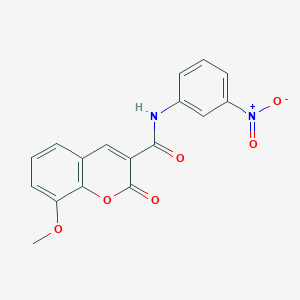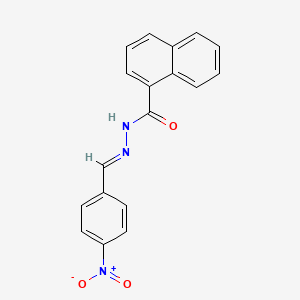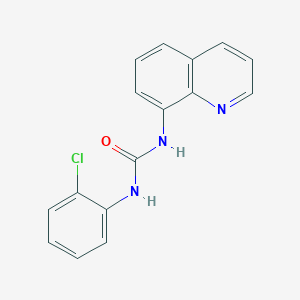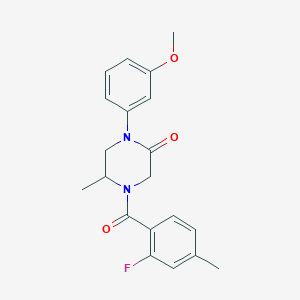![molecular formula C23H28N2O3 B5556151 4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their intricate synthesis processes and diverse chemical properties. It is characterized by a benzamide backbone modified with a pyrrolidine ring and a 3-hydroxy-3-methylbutyl side chain, which contributes to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the one of interest, often involves cyclization reactions under specific conditions. A relevant process is the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of these compounds, confirmed by X-ray crystallographic analysis, shows the formation of N-(4-aryibut-3-enyl)benzamide intermediates (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, pyrrolidine rings, and various functional groups that influence their physical and chemical behavior. The crystal structure analysis provides insights into the molecule's conformation, which is essential for understanding its reactivity and interactions with other molecules. For instance, the E-isomer configuration of certain derivatives has been established through X-ray diffraction (Browne, Skelton, & White, 1981).
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
Research on compounds similar to "4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide" has shown promise in the inhibition of histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression regulation. For instance, MGCD0103, an orally active HDAC inhibitor, has demonstrated significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Anti-inflammatory Applications
Analogous compounds have been synthesized and evaluated for their anti-inflammatory activity, with some demonstrating potent effects. For example, derivatives synthesized from N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide have shown significant anti-inflammatory activity, indicating potential applications in treating inflammatory conditions (Rajasekaran et al., 1999).
Chemical Synthesis and Structural Analysis
Compounds structurally related to "4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide" have been synthesized and analyzed, contributing to the understanding of their chemical behavior and potential applications. For instance, the Bischler-Napieralski reaction has been employed to synthesize and structurally analyze 3-arylmethylidene-4,5-dihydro-3H-pyrroles, providing insights into the chemical properties and potential applications of such compounds (Browne et al., 1981).
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-5-4-6-20(13-16)25-15-19(14-21(25)26)24-22(27)18-9-7-17(8-10-18)11-12-23(2,3)28/h4-10,13,19,28H,11-12,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPWTFFFEJINNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)


![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
